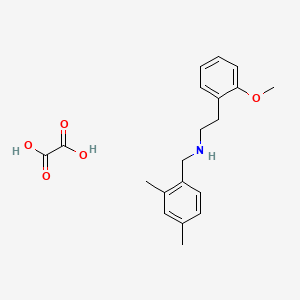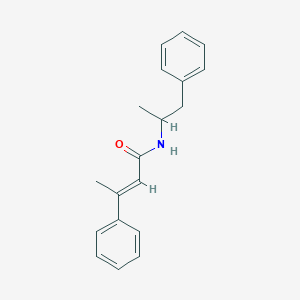![molecular formula C13H10ClN3O5S B3864860 N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3864860.png)
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide, also known as AC-42, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. AC-42 is a type of benzamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and neuroprotective properties. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide is not fully understood, but it is thought to act on several different targets in the body. N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to modulate the activity of certain ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to reduce oxidative stress and inflammation, and to improve cognitive function and motor coordination. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have neuroprotective effects, reducing the damage caused by neurotoxic agents and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have a variety of biological effects that make it useful for studying various diseases and conditions. However, there are also limitations to the use of N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide and to explore its potential therapeutic uses.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been studied for its potential use in treating various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have neuroprotective effects, reducing the damage caused by neurotoxic agents and improving cognitive function. Additionally, N-[4-(aminosulfonyl)phenyl]-4-chloro-3-nitrobenzamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-9-2-4-10(5-3-9)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFIFHHQICBLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(4-sulfamoylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N'-[(2-methyl-3-thienyl)methylene]benzohydrazide](/img/structure/B3864779.png)


![2-(acetylamino)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3864798.png)



![4'-[(9-anthrylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864824.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3864838.png)
![4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3864846.png)
![5-amino-3-[1-cyano-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3864861.png)
![N'~1~,N'~6~-bis[2-(allyloxy)benzylidene]hexanedihydrazide](/img/structure/B3864864.png)
![N-(4-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3864870.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3864882.png)